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Glycolaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the prevailing theoretical

models and computational studies regarding the formation of glycolaldehyde (HOCH₂CHO),

the simplest monosaccharide sugar, in the interstellar medium (ISM). It details the proposed

reaction pathways, summarizes key quantitative data, and outlines the scientific methodologies

employed in this research.

Introduction: The Significance of Interstellar
Glycolaldehyde
Glycolaldehyde (GA), first detected in the Sagittarius B2(N) star-forming region, is a molecule

of significant astrochemical and astrobiological interest.[1][2] As the simplest sugar, its

presence in the ISM provides crucial insights into the chemical complexity that can arise in

prebiotic environments.[3][4] GA is considered a key precursor for the formation of more

complex biological molecules, such as ribose, a fundamental component of RNA.[3][5]

Understanding its formation mechanisms is therefore essential for unraveling the pathways that

could lead from simple interstellar molecules to the building blocks of life.[1] While numerous

detections have been made in various astrophysical environments, including protostellar
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systems and molecular cores, the precise formation routes remain an active area of theoretical

and experimental investigation.[2][6][7]

Dominant Theoretical Formation Pathways
Theoretical studies, supported by laboratory experiments, suggest that the formation of

glycolaldehyde in the cold, dense regions of the ISM is unlikely to be efficient through gas-

phase reactions alone.[3][8] Instead, reactions occurring on the surfaces of interstellar dust

grains, within their icy mantles, are considered the most plausible scenarios.[7][8][9] Key

proposed pathways are detailed below.

Radical-Radical Recombination
One of the most widely supported mechanisms involves the recombination of two key radical

species on the surface of ice grains: the formyl radical (HCO•) and the hydroxymethyl radical

(•CH₂OH).[1][10]

HCO• + •CH₂OH → HOCH₂CHO (Glycolaldehyde)

These precursor radicals are thought to form through the hydrogenation of carbon monoxide

(CO) and formaldehyde (H₂CO) on the ice mantle.[11] The •CH₂OH radical is a major

intermediate in the hydrogenation process that converts H₂CO to methanol (CH₃OH).[10][11]

This pathway is compelling because it links the formation of glycolaldehyde directly to the

chemistry of abundant interstellar molecules like CO, H₂CO, and CH₃OH.[10]

Formaldehyde and Formyl Radical Reaction
Another significant pathway involves a two-step process initiated by the reaction between a

formaldehyde molecule (H₂CO) and a formyl radical (HCO•), followed by hydrogenation.[3][9]

H₂CO + HCO• → •OCH₂CHO (Intermediate Radical)

•OCH₂CHO + H → HOCH₂CHO (Glycolaldehyde)

Computational studies show that while this reaction has a notable energy barrier in the gas

phase, the presence of an amorphous water ice surface can significantly lower or even

eliminate this barrier, making it a viable process under the cryogenic conditions of the ISM.[3]

[4][12]
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Dimerization of the Formyl Radical
A third proposed mechanism is the dimerization of two formyl radicals (HCO•) to form glyoxal

(HC(O)CHO) or a related isomer like HOCCOH, which is then sequentially hydrogenated to

produce glycolaldehyde.[2][13][14]

HCO• + HCO• → HOCCOH (Intermediate)

HOCCOH + H → •CH(OH)CHO (Intermediate Radical)

•CH(OH)CHO + H → HOCH₂CHO (Glycolaldehyde)

Quantum mechanical investigations predict the initial dimerization step to be barrierless on an

ice surface, making this a potentially efficient route limited primarily by the availability of formyl

radicals.[2]

The Formose Reaction Pathway
The formose reaction, the polymerization of formaldehyde (H₂CO) under basic conditions to

form sugars, is considered a plausible, albeit complex, route for glycolaldehyde formation in

astrophysical contexts.[7][15][16] In this scheme, two formaldehyde molecules first condense to

form glycolaldehyde, which then acts as a catalyst and intermediate for the synthesis of larger

sugars.[7] While the classic formose reaction requires alkaline conditions and moderate

temperatures, variants under interstellar conditions have been explored theoretically.[15][17]

[18]

Quantitative Data Presentation
The following tables summarize key energetic data from various computational studies,

providing a basis for comparing the feasibility of different reaction pathways.

Table 1: Reaction Energy Barriers for Glycolaldehyde Formation
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Reaction
Pathway

Phase/Medium
Computational
Method

Energy Barrier
(kJ/mol)

Reference(s)

H₂CO + HCO• →

•OCH₂CHO
Gas Phase DFT 27 [3][4][12]

H₂CO + HCO• →

•OCH₂CHO
Amorphous Ice DFT

Barrier reduced

by ~49%
[3][4][12]

H₂CO + HCO• →

•OCH₂CHO
Amorphous Ice

Coupled Cluster

(CC)
19 [9]

HCO• + HCO• →

HOCCOH
Ice Surface

Quantum

Mechanical
Barrierless [2]

•OCH₂CHO + H

→ HOCH₂CHO
Gas Phase DFT Barrierless [3][12]

H₂CO + HCOH

→ HOCH₂CHO
Gas Phase

CCSD(T)//M06-

2X
Barrierless [13]

Table 2: Relative Energies of Glycolaldehyde Conformers and Intermediates

Species/Conformer
Computational
Method

Relative Energy
(kJ/mol)

Reference(s)

syn, cis-GA BHLYP-D3(BJ) 0.0 (most stable) [6]

anti, cis-GA BHLYP-D3(BJ) +10.6 [6]

syn, trans-GA BHLYP-D3(BJ) +14.9 [6]

anti, trans-GA BHLYP-D3(BJ) +21.4 [6]

Methodologies and Protocols
The theoretical understanding of glycolaldehyde formation is built upon a combination of

advanced computational chemistry simulations and laboratory experiments designed to mimic

interstellar conditions.
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Experimental Protocols
4.1.1 Low-Temperature Matrix Isolation Spectroscopy This technique is used to study highly

reactive species like radicals by trapping them in an inert solid matrix (e.g., Argon, Xenon) at

cryogenic temperatures (10-12 K).[1][10]

Setup: Experiments are conducted in a high-vacuum chamber (10⁻⁸ to 10⁻⁹ mbar) with a

cold head capable of reaching temperatures as low as 12 K.[10]

Sample Preparation: A gaseous mixture of a precursor molecule (e.g., H₂CO) and the matrix

gas (e.g., H₂CO/Ar ratio of 2/1000) is prepared using standard manometric techniques.[10]

Deposition: The mixture is deposited onto a gold-plated or infrared-transparent substrate

cooled to the target temperature (e.g., 12 K for Argon).[10]

Radical Generation: Radicals are typically produced in-situ via Vacuum Ultraviolet (VUV)

photolysis of the precursor molecule using, for example, a hydrogen discharge lamp (Lyman-

α radiation).[1][10]

Analysis: The chemical evolution of the ice is monitored using Fourier Transform Infrared

(FTIR) spectroscopy. As the matrix is slowly warmed (e.g., to 35 K for Ar), the trapped

radicals become mobile and react. The products are identified by comparing their infrared

spectra to known references and computational results.[10] Mass spectrometry may also be

used during temperature-programmed desorption (TPD) to identify sublimating products.[13]

Computational Protocols
4.2.1 Quantum Chemical Calculations These simulations are essential for determining the

reaction mechanisms, energetics, and structures of intermediates and transition states.

Model Systems: To simulate grain surfaces, calculations are performed on clusters of water

molecules (e.g., 18 to 25 molecules) or on periodic amorphous ice slabs to represent the

disordered nature of interstellar ice.[6][9]

Density Functional Theory (DFT): DFT is widely used to explore potential energy surfaces

and optimize the geometries of reactants, products, and transition states. Common
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functionals include ωB97X-D3 and M06-2X, which are chosen for their good performance

with non-covalent interactions and thermochemistry.[9][13]

High-Accuracy Ab Initio Methods: For more precise energy calculations, single-point energy

corrections are often performed using high-level methods like Coupled Cluster with single,

double, and perturbative triple excitations (CCSD(T)) or its explicitly correlated variants

(CCSD(T)-F12).[6][9] These calculations are typically performed on the DFT-optimized

geometries.

Basis Sets: Pople-style (e.g., 6-311G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ)

basis sets are commonly employed to accurately describe the electronic structure of the

molecules.[3][13]

Software: Standard quantum chemistry packages like CRYSTAL, ORCA, and Gaussian are

used for these simulations.[6]

4.2.2 Astrochemical Modeling To understand the abundance of glycolaldehyde over

astronomical timescales, the results from quantum chemical calculations are used as input for

astrochemical models.

Model Type: Continuous-time, random-walk Monte Carlo models (e.g., MIMICK) are used to

simulate the microscopic chemistry on a grain surface, including accretion of gas-phase

species, surface diffusion, reaction, and desorption.[14][19]

Physical Conditions: Models are run with physical parameters representative of dense

molecular cores, such as a gas density of nH = 2 × 10⁴ cm⁻³ and a gas and grain

temperature of 10 K.[19]

Visualizations: Pathways and Workflows
The following diagrams illustrate the key formation pathways and a typical computational

workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. academic.oup.com [academic.oup.com]

2. star.ucl.ac.uk [star.ucl.ac.uk]

3. researchgate.net [researchgate.net]

4. [2302.02021] Glycolaldehyde formation mediated by interstellar amorphous ice: a
computational study [arxiv.org]

5. Super-reactive molecule could solve space sugar mystery | Research | Chemistry World
[chemistryworld.com]

6. Atomistic Modeling of Methyl Formate and Glycolaldehyde Formation on Interstellar Dirty
Ice Mantles via a “Radical + Ice” Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

7. Glycolaldehyde - Wikipedia [en.wikipedia.org]

8. [PDF] ON THE FORMATION OF GLYCOLALDEHYDE IN DENSE MOLECULAR CORES |
Semantic Scholar [semanticscholar.org]

9. pubs.acs.org [pubs.acs.org]

10. academic.oup.com [academic.oup.com]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. pubs.acs.org [pubs.acs.org]

14. academic.oup.com [academic.oup.com]

15. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC
[pmc.ncbi.nlm.nih.gov]

16. Astrochemisty of Glycolaldehyde [sas.upenn.edu]

17. Prebiotic synthesis of simple sugars by an interstellar formose reaction - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. watchers.news [watchers.news]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b583812?utm_src=pdf-custom-synthesis
https://academic.oup.com/mnras/article-pdf/453/2/1587/13770976/stv1706.pdf
http://www.star.ucl.ac.uk/~pmw/pubs/Woods_etal2013i.pdf
https://www.researchgate.net/publication/366575730_Glycolaldehyde_Formation_Mediated_by_Interstellar_Amorphous_Ice_A_Computational_Study
https://arxiv.org/abs/2302.02021
https://arxiv.org/abs/2302.02021
https://www.chemistryworld.com/news/super-reactive-molecule-could-solve-space-sugar-mystery/3009487.article
https://www.chemistryworld.com/news/super-reactive-molecule-could-solve-space-sugar-mystery/3009487.article
https://pmc.ncbi.nlm.nih.gov/articles/PMC12605693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12605693/
https://en.wikipedia.org/wiki/Glycolaldehyde
https://www.semanticscholar.org/paper/ON-THE-FORMATION-OF-GLYCOLALDEHYDE-IN-DENSE-CORES-Woods-Kelly/e0ecc316bd671acad2db4eb411bd84bec4f7b9b4
https://www.semanticscholar.org/paper/ON-THE-FORMATION-OF-GLYCOLALDEHYDE-IN-DENSE-CORES-Woods-Kelly/e0ecc316bd671acad2db4eb411bd84bec4f7b9b4
https://pubs.acs.org/doi/10.1021/acsearthspacechem.4c00190
https://academic.oup.com/mnras/article/453/2/1587/1141590
https://www.researchgate.net/publication/281460843_Formation_mechanism_of_glycolaldehyde_and_ethylene_glycol_in_astrophysical_ices_from_HCO_and_CH2OH_recombination_An_experimental_study
https://www.researchgate.net/publication/368304426_Glycolaldehyde_formation_mediated_by_interstellar_amorphous_ice_a_computational_study
https://pubs.acs.org/doi/10.1021/acsearthspacechem.5c00137
https://academic.oup.com/mnras/article/448/2/1288/1045456
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460143/
https://www.sas.upenn.edu/~caramboc/glycolaldehydeastrochemistry.html
https://pubmed.ncbi.nlm.nih.gov/18998238/
https://pubmed.ncbi.nlm.nih.gov/18998238/
https://watchers.news/epicenter/sugars-from-asteroid-bennu-complete-the-extraterrestrial-inventory-for-lifes-building-blocks/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. Frontiers | Chemical Kinetics Simulations of Ice Chemistry on Porous Versus Non-Porous
Dust Grains [frontiersin.org]

To cite this document: BenchChem. [theoretical studies on the formation of interstellar
glycolaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b583812#theoretical-studies-on-the-formation-of-
interstellar-glycolaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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